molecular formula C24H20N2O2S B2479578 (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034431-75-7

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2479578
CAS No.: 2034431-75-7
M. Wt: 400.5
InChI Key: JFVAVNMHWQTAGN-UHFFFAOYSA-N
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Description

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a thiophene-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multiple steps, including the formation of the quinoline and pyrrolidine rings, followed by their coupling with the thiophene-substituted phenyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring may interact with protein active sites, modulating their activity. The thiophene-substituted phenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which are known for their antimalarial properties.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which have significant biological activity.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic synthesis and materials science.

Uniqueness

(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties.

Properties

IUPAC Name

(3-quinolin-8-yloxypyrrolidin-1-yl)-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-24(19-10-8-17(9-11-19)22-7-3-15-29-22)26-14-12-20(16-26)28-21-6-1-4-18-5-2-13-25-23(18)21/h1-11,13,15,20H,12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVAVNMHWQTAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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